![molecular formula C11H21NO3 B14654681 Ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate CAS No. 52053-72-2](/img/structure/B14654681.png)
Ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate is a chemical compound that belongs to the class of organic compounds known as amino esters. This compound is characterized by the presence of an ester functional group and an amino group attached to the same carbon atom. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate typically involves the reaction of di(propan-2-yl)amine with ethyl 3-oxopropanoate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction conditions may include specific temperatures, pressures, and solvents to optimize the synthesis process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and high yield. The industrial production process may also include purification steps to remove any impurities and obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of amino ester derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor, binding to the active site of the enzyme and preventing its normal function. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl S-2-diisopropylaminoethyl methylphosphonothiolate: Another compound with a similar structure and functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
52053-72-2 |
|---|---|
Molekularformel |
C11H21NO3 |
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate |
InChI |
InChI=1S/C11H21NO3/c1-6-15-11(14)7-10(13)12(8(2)3)9(4)5/h8-9H,6-7H2,1-5H3 |
InChI-Schlüssel |
GSHODLHJGNOQOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)N(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


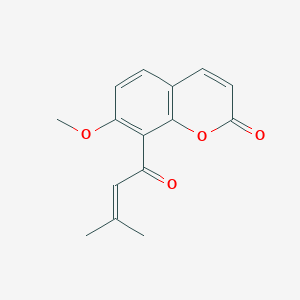
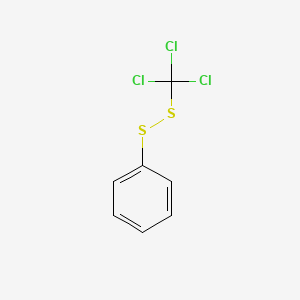
![2,2'-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol)](/img/structure/B14654615.png)
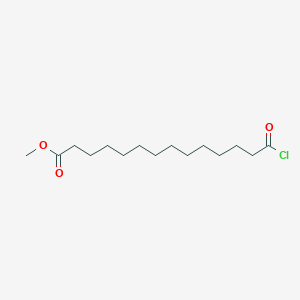
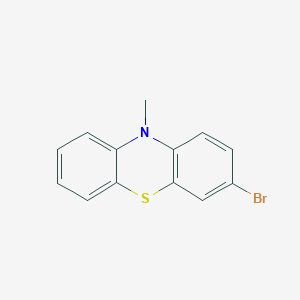
![5,7-Dihydroxy-1,6-dihydropyrrolo[2,3-d]pyridazine-2-carboxylic acid](/img/structure/B14654631.png)

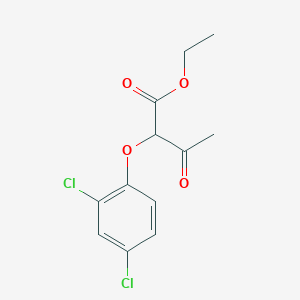
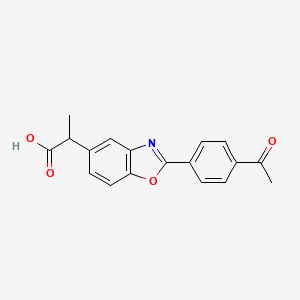
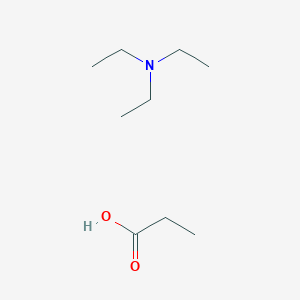
![(E,E)-1,1'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(chlorodiazene)](/img/structure/B14654668.png)
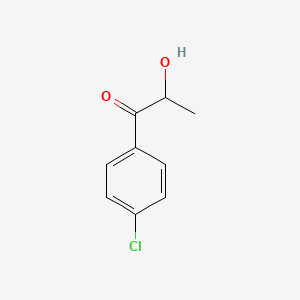
![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]phenyl]azo]phenyl]azo]-4-hydroxy-, trisodium salt](/img/structure/B14654692.png)

